![molecular formula C9H16N2 B13184145 2-Cyclobutyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13184145.png)
2-Cyclobutyl-2,6-diazaspiro[3.3]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclobutyl-2,6-diazaspiro[3.3]heptane is a spirocyclic compound characterized by a unique structure that includes a cyclobutyl ring fused to a diazaspiro[3.3]heptane core. This compound is of significant interest in medicinal chemistry due to its potential as a bioisostere for piperazine, a common scaffold in drug design . The rigidity and three-dimensional structure of this compound make it a valuable building block for developing new pharmaceuticals with improved target selectivity and drug-likeness .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutyl-2,6-diazaspiro[3.3]heptane typically involves multi-step procedures. One common method includes the cyclization of di-electrophiles and di-nucleophiles through double substitution reactions . Another approach involves successive [2+2] cycloadditions between dichloroketene and olefins, although this method often results in low to moderate yields .
Industrial Production Methods: Industrial production of this compound is less documented, but it likely involves optimizing the aforementioned synthetic routes to achieve higher yields and purity. Flow chemistry techniques, which allow for continuous production and better control over reaction conditions, may also be employed .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclobutyl-2,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert ketones or aldehydes to alcohols.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce primary or secondary alcohols .
Wissenschaftliche Forschungsanwendungen
2-Cyclobutyl-2,6-diazaspiro[3.3]heptane has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Cyclobutyl-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. Its rigid and three-dimensional structure allows for precise binding to target proteins, potentially leading to enhanced selectivity and reduced off-target effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-Oxa-2,6-diazaspiro[3.3]heptane: This compound is a potential bioisostere for piperazine and shares a similar spirocyclic structure.
2,6-Diazaspiro[3.4]octane: Another spirocyclic compound with applications in medicinal chemistry.
2,6-Diazaspiro[3.5]nonane: Similar to the above compounds, it is used in drug design and synthesis.
Uniqueness: 2-Cyclobutyl-2,6-diazaspiro[3.3]heptane stands out due to its cyclobutyl ring, which imparts additional rigidity and unique chemical properties. This makes it particularly valuable for developing drugs with specific target interactions and improved pharmacokinetic profiles .
Eigenschaften
Molekularformel |
C9H16N2 |
|---|---|
Molekulargewicht |
152.24 g/mol |
IUPAC-Name |
2-cyclobutyl-2,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C9H16N2/c1-2-8(3-1)11-6-9(7-11)4-10-5-9/h8,10H,1-7H2 |
InChI-Schlüssel |
OWDARNZFBFYZCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)N2CC3(C2)CNC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


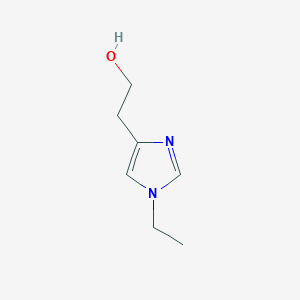

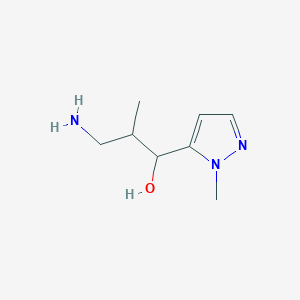
![2-[(1R)-1-(2-amino-5-bromopyridin-3-yl)oxyethyl]-4-fluorobenzoic acid](/img/structure/B13184075.png)

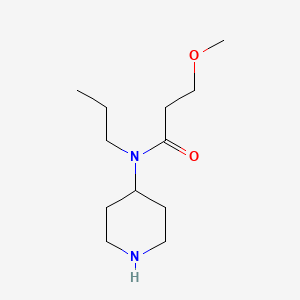
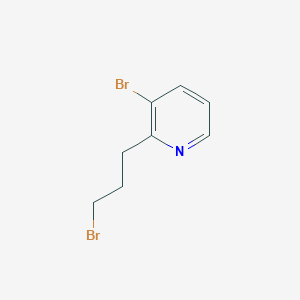
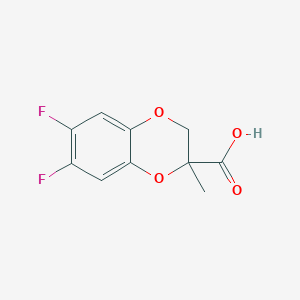
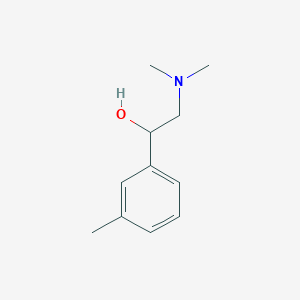

![(3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol](/img/structure/B13184101.png)

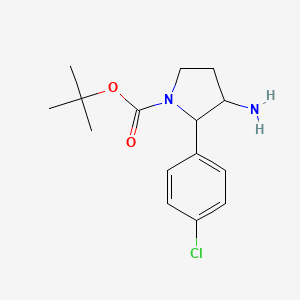
![1-Cyclohexylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13184121.png)
